molecular formula C31H20N2O3 B390497 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide

Cat. No.: B390497
M. Wt: 468.5g/mol
InChI Key: GUVFPLQKRRVIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthyl-N-phenylbenzamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the isoindoline moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthyl-N-phenylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide include:

The uniqueness of this compound lies in its specific structural arrangement and the presence of both naphthyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H20N2O3

Molecular Weight

468.5g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-yl-N-phenylbenzamide

InChI

InChI=1S/C31H20N2O3/c34-29-25-14-6-7-15-26(25)30(35)33(29)28-17-9-8-16-27(28)31(36)32(23-12-2-1-3-13-23)24-19-18-21-10-4-5-11-22(21)20-24/h1-20H

InChI Key

GUVFPLQKRRVIFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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